molecular formula C14H9ClOS B12679124 2-Chloro-3-methyl-9H-thioxanthen-9-one CAS No. 83817-57-6

2-Chloro-3-methyl-9H-thioxanthen-9-one

Cat. No.: B12679124
CAS No.: 83817-57-6
M. Wt: 260.7 g/mol
InChI Key: DEBJMHLLCFSQFY-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-9H-thioxanthen-9-one is a chemical compound with the molecular formula C14H9ClOS and a molecular weight of 260.739. It is a derivative of thioxanthone, a sulfur-containing heterocyclic compound. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-methyl-9H-thioxanthen-9-one can be synthesized through several methods. One common method involves the reaction of diphenyl sulfide with phosgene in the presence of catalytic aluminum chloride. This synthesis is a special case of the Friedel-Crafts acylation . Another method involves the reaction of 2-chloro-4-methylthioxanthen-9-one with dibutyltin chloride hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-9H-thioxanthen-9-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. Its ability to participate in various photochemical reactions makes it valuable in both research and industrial applications .

Properties

CAS No.

83817-57-6

Molecular Formula

C14H9ClOS

Molecular Weight

260.7 g/mol

IUPAC Name

2-chloro-3-methylthioxanthen-9-one

InChI

InChI=1S/C14H9ClOS/c1-8-6-13-10(7-11(8)15)14(16)9-4-2-3-5-12(9)17-13/h2-7H,1H3

InChI Key

DEBJMHLLCFSQFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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